dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride
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Overview
Description
Dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride is a chemical compound with the molecular formula C12H13ClN4O2. It is a derivative of dibenzo-p-dioxin, a polycyclic heterocyclic organic compound. This compound is known for its unique structure, which includes two benzene rings connected by a 1,4-dioxin ring, and four amine groups attached at the 2, 3, 7, and 8 positions. The hydrochloride form indicates that it is a salt formed with hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride typically involves the following steps:
Formation of Dibenzo-p-dioxin: This can be achieved through the condensation of appropriate phenolic precursors under controlled conditions.
Introduction of Amine Groups: The amine groups are introduced through nitration followed by reduction. The nitration step involves treating dibenzo-p-dioxin with nitric acid, followed by reduction using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Formation of Hydrochloride Salt: The final step involves treating the tetramine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: The amine groups can participate in substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of dibenzo-p-dioxin.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the amine groups.
Scientific Research Applications
Dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Dibenzo-1,4-dioxin: The parent compound without the amine groups.
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A highly toxic dioxin with chlorine atoms instead of amine groups.
Polychlorinated dibenzodioxins (PCDDs): A group of related compounds with varying degrees of chlorination.
Uniqueness
Dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride is unique due to the presence of four amine groups, which confer distinct chemical and biological properties. Unlike its chlorinated counterparts, this compound is less toxic and has different reactivity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2.ClH/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9;/h1-4H,13-16H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRREUFLUPYQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC3=C(O2)C=C(C(=C3)N)N)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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